molecular formula C8H8N2S B1270353 3-Methyl-5-(2-thienyl)-1h-pyrazole CAS No. 31618-80-1

3-Methyl-5-(2-thienyl)-1h-pyrazole

Cat. No. B1270353
CAS RN: 31618-80-1
M. Wt: 164.23 g/mol
InChI Key: SVPUABRSNLEURW-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 3-Methyl-5-(2-thienyl)-1H-pyrazole typically involves cascade reactions, such as imination and intramolecular decarboxylative coupling, employing potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes. These reactions may require a palladium-copper bimetallic system for pyrazole-based substrates to achieve superior yields, whereas thienyl-based substrates can yield excellent results with a palladium catalyst only (Pandey, Bhowmik, & Batra, 2013).

Molecular Structure Analysis The molecular structure of related pyrazole derivatives has been extensively studied, with crystallography revealing specific conformational features. For instance, a novel pyrazole derivative exhibited a dihedral angle between the pyrazole and the thiophene rings, indicating a twisted conformation. The X-ray analysis confirmed these structures, emphasizing the importance of hydrogen bonding and three-dimensional supramolecular self-assembly in stabilizing the molecular structure (Kumara et al., 2018).

Chemical Reactions and Properties Chemical properties of these compounds often involve reactions that enable the formation of new heterocyclic structures with potential antimicrobial activities. A study on thieno[3,2-c]pyrazole derivatives highlighted a synthesis route that led to compounds with moderate to high antimicrobial activity against a range of microorganisms (Aly, 2016).

Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystal structures, are crucial for understanding their stability and potential applications. Analytical techniques, including thermogravimetric analysis, are used to study the thermal stability and decomposition patterns of these compounds, providing insights into their physical behavior under various conditions.

Chemical Properties Analysis The chemical properties of 3-Methyl-5-(2-thienyl)-1H-pyrazole derivatives are characterized by their reactivity and the ability to undergo various chemical transformations. Studies have explored the synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives, highlighting their potential in synthesizing compounds with diverse chemical functionalities and antimicrobial properties (Aly, 2016).

Scientific Research Applications

Antimicrobial Activity

3-Methyl-5-(2-thienyl)-1H-pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study by Aly (2016) demonstrated that compounds based on thieno[3,2-c]pyrazole derivatives, including 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, showed moderate to high antimicrobial activity against various microorganisms like Aspergillus fumigatus and Escherichia coli (Aly, 2016).

Cannabinoid-1 Receptor Antagonists

The bioisosteric replacement of pyrazole 5-aryl moiety with 2-thienyl in certain pyrazole derivatives, including 3-Methyl-5-(2-thienyl)-1H-pyrazole, has led to the discovery of potent and selective cannabinoid-1 receptor antagonists. These compounds have shown potential in weight reduction in diet-induced obese mouse models, as found in a study by Tseng et al. (2008) (Tseng et al., 2008).

Organometallic Chemistry

In organometallic chemistry, 3-Methyl-5-(2-thienyl)-1H-pyrazole has been used in the synthesis of C-organostannyl- and organosilyl-derivatives. Hill et al. (2001) synthesized and characterized compounds like 1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazole with organometallic elements like Sn and Si (Hill et al., 2001).

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds with potential pharmacological activities. For instance, Turgut and Oecal (2002) reported the synthesis of 1,3,5-trisubstituted pyrazoles by reacting carboxylic acids derivatives with 1,4-dianion of methyl 2-thienyl ketone N-ethoxycarbonylhydrazone (Turgut & Oecal, 2002).

Anti-inflammatory and Antimicrobial Agents

Compounds derived from 3-Methyl-5-(2-thienyl)-1H-pyrazole have been explored for their potential as anti-inflammatory and antimicrobial agents. Bekhit and Fahmy (2003) synthesized derivatives like 3-(5-bromo-2-thienyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and evaluated them for these properties (Bekhit & Fahmy, 2003).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding properties of 3-Methyl-5-(2-thienyl)-1H-pyrazole derivatives. Mahajan et al. (2016) synthesized derivatives of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide and evaluated them for antioxidant and anti-inflammatory activities, supported by molecular docking studies (Mahajan et al., 2016).

Antimicrobial and Anti-Inflammatory Agents

A study by Dodiya et al. (2008) on the synthesis of substituted pyrazolo(3',4':4,5)thieno(2,3-d)pyrimidin-8-ones from 5-amino-3-methyl-1H-thieno(3,2-c)pyrazole-6-carbonitrile also indicated antimicrobial activity against various bacterial strains (Dodiya et al., 2008).

Safety and Hazards

The safety and hazards associated with “3-Methyl-5-(2-thienyl)-1h-pyrazole” would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “3-Methyl-5-(2-thienyl)-1h-pyrazole” would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

5-methyl-3-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPUABRSNLEURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353284
Record name 3-methyl-5-(2-thienyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(2-thienyl)-1h-pyrazole

CAS RN

31618-80-1
Record name 3-methyl-5-(2-thienyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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